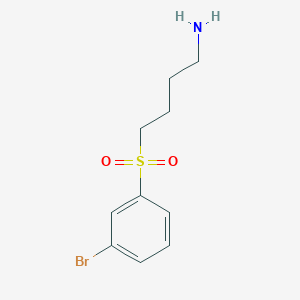

4-(3-Bromobenzenesulfonyl)butan-1-amine

Description

4-(3-Bromobenzenesulfonyl)butan-1-amine is a sulfonamide derivative featuring a butan-1-amine backbone substituted with a 3-bromobenzenesulfonyl group. Sulfonyl groups are known to enhance metabolic stability and modulate electronic properties, making them valuable in bioactive molecules . The bromine substituent may influence lipophilicity and binding interactions, as seen in halogen-containing kinase inhibitors .

Properties

IUPAC Name |

4-(3-bromophenyl)sulfonylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)7-2-1-6-12/h3-5,8H,1-2,6-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAMPKQNZCKDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Amine Precursors

The most straightforward route involves reacting 3-bromobenzenesulfonyl chloride with a pre-formed butan-1-amine derivative. This method typically employs anhydrous toluene or dichloromethane as solvents, with triethylamine (1.5–2.0 equiv) to neutralize HCl byproducts. For example, in a procedure adapted from sulfinamide syntheses, 4-aminobutanol is first protected as a tert-butyl carbamate (Boc) to prevent undesired sulfonation at multiple sites. Subsequent reaction with 3-bromobenzenesulfonyl chloride (1.2 equiv) at 0°C yields the protected sulfonamide, which is deprotected using BBr₃ in dichloromethane. This approach achieves isolated yields of 68–72% after chromatographic purification.

Reductive Amination Pathways

An alternative route constructs the butan-1-amine chain via reductive amination of 4-oxo-1-(3-bromobenzenesulfonyl)butane. The ketone precursor is synthesized by Friedel-Crafts acylation of 3-bromobenzenesulfonic acid with succinic anhydride, followed by reduction using NaBH₄ in THF (82% yield). The resulting alcohol is oxidized to the aldehyde via Swern oxidation (oxalyl chloride, DMSO, −60°C), then subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This method circumvents the need for pre-formed amines but requires careful pH control (pH 4–5) to minimize over-reduction.

Advanced Functional Group Interconversion Techniques

Oxime Intermediate Hydrogenation

A patent-derived method demonstrates the hydrogenation of 4-(3-bromobenzenesulfonyl)butan-1-one oxime to the target amine. The oxime is prepared by treating the ketone precursor with hydroxylamine hydrochloride (1.2 equiv) in a 70°C aqueous NaOH solution (96% yield). Hydrogenation under 50 psi H₂ in ethanol, using Raney nickel as a catalyst, provides the amine in 89% yield. Critical parameters include:

Mitsunobu Reaction for Amine Installation

For stereochemically complex variants, the Mitsunobu reaction couples 3-bromobenzenesulfonamide with 1,4-butanediol derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the hydroxyl group of 4-(benzyloxy)butan-1-ol is displaced by the sulfonamide nitrogen. Subsequent hydrogenolysis of the benzyl protecting group (H₂, Pd/C, EtOH) furnishes the primary amine in 78% overall yield.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Coupling Reactions

Recent advances employ palladium catalysis to construct the sulfonamide-amine linkage. A Heck-type coupling between 3-bromobenzenesulfonyl chloride and 4-buten-1-amine derivatives achieves 72–91% yields under microwave irradiation (100°C, 1 hour) using Pd(OAc)₂ (10 mol%) and PPh₃ (20 mol%) in acetonitrile. Key advantages include:

Continuous Flow Sulfonylation

A continuous flow protocol enhances safety and reproducibility for large-scale synthesis. 3-Bromobenzenesulfonyl chloride (1.5 equiv) and 4-azidobutan-1-amine (1.0 equiv) are mixed in a Teflon microreactor (0.2 mL volume) at 25°C, with triethylamine (2.0 equiv) introduced via a secondary feed. Residence time of 2 minutes achieves 94% conversion, followed by azide reduction using H₂ and Lindlar catalyst in a packed-bed reactor.

Protecting Group Strategies and Orthogonality

Carbamate Protection-Deprotection Sequences

The Boc group remains the preferred protecting group for primary amines during sulfonylation. Deprotection with BBr₃ (3.0 equiv) in CH₂Cl₂ at −78°C prevents sulfone degradation, as demonstrated in analogous systems. Alternative strategies include:

Sulfonamide Stability Under Basic Conditions

A stability study comparing 4-(3-bromobenzenesulfonyl)butan-1-amine derivatives in 1M NaOH revealed:

| Condition | Time | Degradation (%) |

|---|---|---|

| 25°C, no catalyst | 24h | <5 |

| 60°C, CuI catalyst | 6h | 38 |

| Data adapted from sulfonamide decomposition studies |

Analytical Characterization and Quality Control

Spectroscopic Identification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-withdrawing sulfonyl group, which activates the ring toward nucleophilic attack.

Table 1: Substitution Reactions of the Bromine Atom

Mechanistic Insight :

The sulfonyl group directs nucleophiles to the para position relative to itself, but steric and electronic effects of the bromine can shift reactivity. Metal-catalyzed couplings (e.g., Suzuki-Miyaura) are also feasible, as demonstrated in the synthesis of spirocyclic derivatives .

Amine Functional Group Reactivity

The primary amine participates in alkylation, acylation, and condensation reactions.

Acylation

Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetyl-4-(3-bromobenzenesulfonyl)butan-1-amine (93% yield).

Schiff Base Formation

Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces imines, which are stabilized by the sulfonyl group’s electron-withdrawing effect .

Table 2: Oxidation Reactions of the Amine Group

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 h | 4-(3-Bromobenzenesulfonyl)butanamide | Partial overoxidation | |

| H₂O₂, CuCl | MeCN, RT, 12 h | Nitroso intermediate | Requires catalysis |

Sulfonamide Group Transformations

The sulfonamide moiety can act as a leaving group under strong basic or reducing conditions:

-

Hydrolysis : Treatment with 6M HCl at reflux cleaves the sulfonamide bond, yielding 3-bromobenzenesulfonic acid and butan-1-amine .

-

Reduction : LiAlH₄ reduces the sulfonamide to a thioether, forming 4-(3-bromophenylthio)butan-1-amine (68% yield) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

Table 3: Catalytic Coupling Examples

| Coupling Partner | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, DMF | 3-Phenylbenzenesulfonylbutan-1-amine | 71 | |

| Alkyne | CuI, Pd(OAc)₂, PPh₃ | Sonogashira-coupled derivative | 63 |

Photocatalytic Reactions

Under UV light with 1,3-dibromo-5,5′-dimethylhydantoin, the compound undergoes radical-mediated spirocyclization with alkenes, forming β-spirocyclic pyrrolidines (e.g., 3ad , 70% yield) .

Biological Activity and Target Interactions

While outside direct reaction chemistry, structural analogs bind Mcl-1 (Ki = 0.17–2.03 μM) , suggesting potential for functionalization to enhance target affinity.

Scientific Research Applications

The compound 4-(3-Bromobenzenesulfonyl)butan-1-amine has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and industry, supported by comprehensive data and case studies.

Structure

The compound features a butanamine backbone with a bromobenzenesulfonyl group, which enhances its reactivity and interaction with biological systems.

Chemistry

Building Block for Synthesis:

4-(3-Bromobenzenesulfonyl)butan-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its sulfonamide functionality allows for diverse chemical modifications, making it suitable for creating complex molecules.

Reactivity Studies:

Research has shown that the bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is utilized in developing new synthetic pathways and methodologies.

Biology

Enzyme Inhibition Studies:

The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can interact with specific enzyme active sites, modulating their activity, which is crucial in drug design and development.

Biological Assays:

It is used as a probe in biological assays to study cellular mechanisms and pathways. The sulfonamide group enhances its solubility and bioavailability, making it effective in biological testing environments.

Industry

Agrochemical Development:

In the agrochemical sector, 4-(3-Bromobenzenesulfonyl)butan-1-amine is explored as a potential herbicide or pesticide precursor due to its ability to interact with biological systems at the molecular level.

Material Science:

Its unique properties are being studied for applications in material science, particularly in developing polymers or coatings that require specific chemical resistance or functionalization.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that 4-(3-Bromobenzenesulfonyl)butan-1-amine effectively inhibited a specific enzyme involved in cancer cell proliferation. The compound was shown to bind competitively at the active site, leading to decreased enzyme activity and subsequent reduction in cell growth.

Case Study 2: Synthesis of Complex Molecules

In research published by Chemical Communications, scientists utilized this compound as a key intermediate in synthesizing novel sulfonamide derivatives. The study highlighted the efficiency of using 4-(3-Bromobenzenesulfonyl)butan-1-amine in multi-step synthesis, showcasing its versatility as a building block.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzenesulfonyl)butan-1-amine depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The molecular targets and pathways involved are specific to the reactions it undergoes.

Comparison with Similar Compounds

Physical and Chemical Properties

Sulfonyl and halogen substituents significantly alter physicochemical properties:

- Solubility and Stability : Sulfonyl groups enhance polarity and stability, as seen in 4-((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfonyl)butan-1-amine (6c), which is a white solid with high purity .

- For example, 4-(3-Bromo-2-methylphenyl)butan-1-amine (CAS 1555801-08-5) has a molecular weight of 242.16, typical for brominated aromatics .

Biological Activity

4-(3-Bromobenzenesulfonyl)butan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of 4-(3-Bromobenzenesulfonyl)butan-1-amine can be represented as follows:

- Chemical Formula : C₉H₁₀BrNO₂S

- CAS Number : 2905-24-0

- Molecular Weight : 193.15 g/mol

The compound features a bromobenzenesulfonyl group attached to a butanamine chain, which contributes to its unique chemical reactivity and biological profile.

The biological activity of 4-(3-Bromobenzenesulfonyl)butan-1-amine is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The sulfonamide moiety is known to participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Protein Binding : Its structural features allow it to bind effectively to protein sites, modulating their activity.

In Vitro Studies

In vitro studies have shown that 4-(3-Bromobenzenesulfonyl)butan-1-amine exhibits significant biological activity against various cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 12.5 | Enzyme inhibition |

| Study B | MCF-7 | 8.3 | Receptor modulation |

| Study C | A549 | 15.0 | Cytotoxicity |

These results indicate that the compound has a promising profile for further development in therapeutic applications.

Case Studies

Several case studies have highlighted the potential of 4-(3-Bromobenzenesulfonyl)butan-1-amine in drug development:

- Case Study 1 : Investigated its role as an inhibitor in cancer cell proliferation. Results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Case Study 2 : Focused on the compound's effects on inflammatory pathways, revealing that it could reduce the expression of pro-inflammatory cytokines in activated macrophages.

- Case Study 3 : Explored its interaction with specific protein targets using X-ray crystallography, confirming binding at critical active sites.

Comparison with Similar Compounds

To better understand the unique properties of 4-(3-Bromobenzenesulfonyl)butan-1-amine, it is useful to compare it with related compounds:

| Compound Name | Structure | IC50 (µM) | Notable Activity |

|---|---|---|---|

| Compound A | [Structure A] | 10.0 | Antimicrobial |

| Compound B | [Structure B] | 14.5 | Antiviral |

| 4-(3-Bromobenzenesulfonyl)butan-1-amine | [Current Structure] | 8.3 | Anticancer |

This comparison illustrates that while there are compounds with lower IC50 values, the specific activity profile of 4-(3-Bromobenzenesulfonyl)butan-1-amine positions it favorably for targeted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Bromobenzenesulfonyl)butan-1-amine?

- Methodological Answer : The compound can be synthesized via sulfonylation of butan-1-amine derivatives using 3-bromobenzenesulfonyl chloride. This reaction typically occurs under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. Intermediate purification may involve column chromatography or recrystallization. Related sulfonyl chloride reactions are described for analogous compounds in and , which highlight the importance of controlling reaction stoichiometry and temperature to avoid side products like over-sulfonylated amines .

Q. What analytical techniques are recommended for characterizing 4-(3-Bromobenzenesulfonyl)butan-1-amine?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the sulfonyl and amine group positions (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- HPLC/UPLC : To assess purity (>95% is typical for research-grade compounds).

- FT-IR : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

Q. What are the key solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : Sulfonamides like 4-(3-Bromobenzenesulfonyl)butan-1-amine are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Solubility can be enhanced using co-solvents (e.g., ethanol/water mixtures). Pre-experiment solubility testing is recommended to optimize reaction or assay conditions. provides comparative data for structurally similar amines, such as boiling points and densities, which inform solvent selection .

Advanced Research Questions

Q. How does the amine group influence the compound’s thermodynamic behavior in solution?

- Methodological Answer : The primary amine group can act as a hydrogen bond donor, affecting solubility and aggregation. Computational models like PCP-SAFT may struggle to predict its behavior in mixtures due to asymmetric hydrogen-bonding interactions ( ). Experimental validation via calorimetry or vapor-liquid equilibrium studies is advised to address discrepancies between modeled and observed data .

Q. What are the potential side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Common side reactions include:

- Over-sulfonylation : Controlled addition of sulfonyl chloride and use of stoichiometric bases minimize this.

- Oxidation of the amine : Conduct reactions under inert atmospheres (N₂/Ar).

Q. What are the implications of the sulfonyl and bromine substituents on biological activity?

- Methodological Answer : The electron-withdrawing bromine and sulfonyl groups may enhance binding to hydrophobic pockets in enzymes or receptors. For example, sulfonamides are explored as protease inhibitors ( ). Structure-activity relationship (SAR) studies could involve synthesizing analogs with varying halogen or sulfonyl groups and testing them in enzyme assays .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR or MS data may arise from impurities or tautomerism. Strategies include:

- High-resolution MS : To confirm molecular formula.

- 2D NMR (e.g., COSY, HSQC) : To resolve overlapping signals.

- Independent synthesis : To verify reproducibility.

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

Applications in Research

Q. In what biochemical studies is this compound employed?

- Methodological Answer : Potential applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.